molecular formula C17H19N7O3S2 B4299814 ETHYL 2-(5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]BUTANAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE

ETHYL 2-(5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]BUTANAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE

Cat. No.: B4299814
M. Wt: 433.5 g/mol
InChI Key: BFTMBRHGLCVUBW-UHFFFAOYSA-N
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Description

Ethyl [5-({2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoyl}amino)-1,3,4-thiadiazol-2-yl]acetate is a complex organic compound that features a combination of several functional groups, including a tetrazole ring, a thiadiazole ring, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]BUTANAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Mechanism of Action

The mechanism of action of ETHYL 2-(5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]BUTANAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl [5-({2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoyl}amino)-1,3,4-thiadiazol-2-yl]acetate can be compared with other similar compounds:

Conclusion

Ethyl [5-({2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoyl}amino)-1,3,4-thiadiazol-2-yl]acetate is a versatile compound with potential applications in various scientific fields. Its unique structure allows it to undergo a variety of chemical reactions and interact with specific molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 2-[5-[2-(1-phenyltetrazol-5-yl)sulfanylbutanoylamino]-1,3,4-thiadiazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O3S2/c1-3-12(28-17-21-22-23-24(17)11-8-6-5-7-9-11)15(26)18-16-20-19-13(29-16)10-14(25)27-4-2/h5-9,12H,3-4,10H2,1-2H3,(H,18,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTMBRHGLCVUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)CC(=O)OCC)SC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-(5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]BUTANAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-(5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]BUTANAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-(5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]BUTANAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE
Reactant of Route 4
ETHYL 2-(5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]BUTANAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-(5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]BUTANAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE
Reactant of Route 6
ETHYL 2-(5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]BUTANAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE

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